![molecular formula C14H21N3O2S B4267055 2-[2-(3,4-dimethylphenoxy)butanoyl]-N-methylhydrazinecarbothioamide](/img/structure/B4267055.png)
2-[2-(3,4-dimethylphenoxy)butanoyl]-N-methylhydrazinecarbothioamide
Overview
Description
2-[2-(3,4-dimethylphenoxy)butanoyl]-N-methylhydrazinecarbothioamide is a chemical compound that has been extensively studied for its scientific research applications. This compound is known for its unique properties and has been used in various research studies to investigate its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.
Mechanism of Action
The mechanism of action of 2-[2-(3,4-dimethylphenoxy)butanoyl]-N-methylhydrazinecarbothioamide is not fully understood. However, it has been suggested that this compound may act as an inhibitor of certain enzymes in the body, which may lead to its observed biochemical and physiological effects.
Biochemical and Physiological Effects:
2-[2-(3,4-dimethylphenoxy)butanoyl]-N-methylhydrazinecarbothioamide has been shown to have various biochemical and physiological effects. For example, this compound has been shown to have anti-inflammatory, antioxidant, and antitumor properties. Additionally, this compound has been shown to have potential neuroprotective effects, which may make it useful in the treatment of certain neurological disorders.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-[2-(3,4-dimethylphenoxy)butanoyl]-N-methylhydrazinecarbothioamide in lab experiments is its unique properties, which make it useful in investigating various biological processes. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on 2-[2-(3,4-dimethylphenoxy)butanoyl]-N-methylhydrazinecarbothioamide. For example, further studies are needed to fully understand its mechanism of action and to investigate its potential use in the treatment of various diseases. Additionally, future research may focus on developing new synthetic methods for this compound and investigating its potential use as a drug delivery system.
Scientific Research Applications
2-[2-(3,4-dimethylphenoxy)butanoyl]-N-methylhydrazinecarbothioamide has been extensively studied for its scientific research applications. This compound has been used in various research studies to investigate its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.
properties
IUPAC Name |
1-[2-(3,4-dimethylphenoxy)butanoylamino]-3-methylthiourea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2S/c1-5-12(13(18)16-17-14(20)15-4)19-11-7-6-9(2)10(3)8-11/h6-8,12H,5H2,1-4H3,(H,16,18)(H2,15,17,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXPXPEKOOPAHFI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NNC(=S)NC)OC1=CC(=C(C=C1)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.40 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(3,4-dimethylphenoxy)butanoyl]-N-methylhydrazinecarbothioamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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